1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide
Description
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide is a synthetic small molecule featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a carboxamide linkage to a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety at the 3-position.
Properties
IUPAC Name |
1-acetyl-N-(1,3-benzodioxol-5-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)15-5-9(6-15)13(17)14-10-2-3-11-12(4-10)19-7-18-11/h2-4,9H,5-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHOOTZGNQIMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the azetidine ring: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an azetidine precursor under basic conditions.
Acetylation: The final step involves the acetylation of the azetidine derivative using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biological Studies: It has been used as a probe to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, in cancer cells, the compound may target microtubules, disrupting their assembly and leading to mitotic arrest and apoptosis . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Effects
The azetidine core distinguishes this compound from analogs with cyclopropane (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide in ) or imidazole rings (e.g., benzimidazole derivatives in ). Key differences include:
- Electron Density : The acetyl group on azetidine may enhance solubility via polarity, contrasting with hydrophobic substituents like bromo or nitro groups on benzimidazole analogs (), which likely reduce aqueous solubility but improve membrane permeability .
Table 1: Heterocycle and Substituent Comparisons
Carboxamide Linkage and Piperonyl Moieties
The piperonyl group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in CNS-targeting drugs due to its ability to engage in π-π stacking and hydrogen bonding. Comparisons include:
- N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) : This analog () replaces the azetidine with a phenyl group, reducing steric hindrance but increasing rotational freedom, which may diminish target selectivity compared to the constrained azetidine .
- Thiazole-linked analogs () : Compounds like D-19 () and 55 () use thiazole or pyridine linkers, introducing additional hydrogen-bond acceptors. These groups may improve kinase inhibition but could also elevate off-target risks compared to the simpler carboxamide in the target compound .
Biological Activity
1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide is a synthetic organic compound notable for its unique structure, which includes an azetidine ring and a benzo[d][1,3]dioxole moiety. This compound has attracted attention within medicinal chemistry due to its potential biological activities, particularly in anticancer applications.
The compound's structure can be described as follows:
- Molecular Formula : C13H13N3O4
- Molecular Weight : 273.26 g/mol
- CAS Number : 1421472-93-6
The synthesis involves several steps, including the formation of the benzo[d][1,3]dioxole moiety through cyclization reactions, followed by the introduction of the azetidine ring and subsequent acetylation.
The biological activity of 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide primarily involves its interaction with various molecular targets within cells. Research indicates that it may disrupt microtubule assembly in cancer cells, leading to mitotic arrest and subsequent apoptosis. This mechanism is crucial for its potential role as an anticancer agent.
In Vitro Studies
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF7 (breast cancer).
- IC50 Values : The compound exhibited varying levels of cytotoxicity across different cell lines. For instance:
Mechanistic Insights
The mechanisms underlying the anticancer effects include:
- Induction of Apoptosis : The compound was found to activate apoptotic pathways as evidenced by annexin V-FITC assays.
- Cell Cycle Arrest : Flow cytometry analyses demonstrated significant alterations in cell cycle distribution, particularly a decrease in G1 phase cells following treatment with the compound.
Comparative Analysis with Similar Compounds
The biological activity of 1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide can be contrasted with other benzodioxole derivatives:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 2.38 | Anticancer |
| Compound B | Structure B | 4.52 | Anticancer |
| Doxorubicin | N/A | 7.46 | Standard |
This table illustrates that while other derivatives show activity, the subject compound demonstrates significant potency against specific cancer types.
Study on Benzodioxole Derivatives
A comprehensive study focused on benzodioxole derivatives highlighted that those incorporating amide functionalities exhibited enhanced cytotoxicity against liver cancer cells compared to their non-amide counterparts. The findings suggested a positive correlation between structural features and biological activity .
Antioxidant and Anti-inflammatory Properties
In addition to anticancer activity, preliminary evaluations have suggested that compounds containing the benzodioxole moiety may also exhibit antioxidant and anti-inflammatory properties, although further research is needed to substantiate these claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
